N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
4-CHLORO-N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE is a complex organic compound featuring a pyrazole ring, an oxadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a hydrazide with a carboxylic acid derivative.
Coupling Reactions: The pyrazole and oxadiazole intermediates are then coupled using a suitable linker, often involving amide bond formation.
Final Assembly: The final compound is assembled by reacting the coupled intermediate with 4-chlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-CHLORO-N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Study of its interactions with biological macromolecules.
Material Science: Use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-{2-[((2E)-2-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}HYDRAZINO)CARBONYL]PHENYL}BENZENESULFONAMIDE
- 4-CHLORO-N-{4-[((2E)-2-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}HYDRAZINO)CARBONYL]PHENYL}BENZENESULFONAMIDE
Uniqueness
4-CHLORO-N-[2-({3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE is unique due to the presence of both pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure is less common and provides a versatile scaffold for further functionalization and application in various fields.
Properties
Molecular Formula |
C16H14Cl2N6O3 |
---|---|
Molecular Weight |
409.2 g/mol |
IUPAC Name |
N-[2-[(4-chlorobenzoyl)amino]ethyl]-3-[(4-chloropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H14Cl2N6O3/c17-11-3-1-10(2-4-11)14(25)19-5-6-20-15(26)16-22-13(23-27-16)9-24-8-12(18)7-21-24/h1-4,7-8H,5-6,9H2,(H,19,25)(H,20,26) |
InChI Key |
MXLRBINKIUEDPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl)Cl |
Origin of Product |
United States |
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